![molecular formula C13H17NO2 B043927 Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester CAS No. 124783-63-7](/img/structure/B43927.png)
Carbamic acid, N-pentacyclo[4.2.0.02,5.03,8.04,7]oct-1-yl-, 1,1-dimethylethyl ester
Overview
Description
It has gained significant attention in the scientific community due to its unique chemical structure and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (tert-Butoxycarbonyl)aminocubane typically involves the reaction of cubane derivatives with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The general reaction scheme is as follows:
- Cubane Derivative + Boc-Cl + Base → (tert-Butoxycarbonyl)aminocubane
Industrial Production Methods: The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions: (tert-Butoxycarbonyl)aminocubane undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert the compound into its reduced forms.
- Substitution : The Boc group can be substituted with other functional groups under appropriate conditions .
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
- Substitution : Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(tert-Butoxycarbonyl)aminocubane has a wide range of scientific research applications:
- Chemistry : It is used as a building block in the synthesis of complex organic molecules and polymers .
- Biology : The compound is studied for its potential biological activity, including its role as a ligand in biochemical assays .
- Medicine : Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems .
- Industry : It is used in the development of advanced materials and as a precursor in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (tert-Butoxycarbonyl)aminocubane involves its interaction with specific molecular targets and pathways. The Boc group serves as a protecting group for the amine functionality, allowing selective reactions to occur at other sites on the molecule. This selective reactivity is crucial for its use in peptide synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds:
- tert-Butyloxycarbonyl-protected amino acids : These compounds share the Boc protecting group but differ in their core structures .
- Cubane derivatives : Compounds like homocubyl amines and bishomocubyl amines have similar cubane structures but different functional groups .
Uniqueness: (tert-Butoxycarbonyl)aminocubane is unique due to its combination of the cubane core and the Boc protecting group. This combination imparts distinct chemical properties, such as enhanced stability and selective reactivity, making it valuable in various scientific and industrial applications .
Q & A
Q. What are the optimal synthetic conditions for achieving high stereochemical purity in carbamic acid esters with strained polycyclic frameworks?
Basic Research Focus : Synthesis Optimization
Methodological Answer :
Stereoselective synthesis of carbamic acid esters with complex polycyclic backbones requires precise control of reaction parameters. For example, sodium borohydride in a solvent mixture of alcohols (e.g., methanol) and halogenated solvents (e.g., dichloromethane) at low temperatures (-15°C to 0°C) can yield >99% chiral purity in related carbamate derivatives . The halogenated solvent stabilizes intermediates via polar interactions, while the alcohol moderates reducing agent activity. For the pentacyclooctane scaffold, analogous protocols should be adapted with attention to steric hindrance and ring strain, which may necessitate longer reaction times or modified solvent ratios.
Q. How can researchers resolve contradictions in stereochemical outcomes when using different reducing agents for carbamate synthesis?
Advanced Research Focus : Data Contradiction Analysis
Methodological Answer :
Discrepancies in stereochemical results often arise from competing reduction pathways. For instance, sodium borohydride favors syn reduction in ketones due to its ionic mechanism, while bulky hydrides (e.g., L-selectride) may induce anti selectivity via steric control. To resolve contradictions:
- Conduct kinetic studies to identify rate-determining steps.
- Compare solvent polarity effects (e.g., ’s alcohol/halogenated mix vs. THF) on transition-state stabilization.
- Validate configurations using NOESY NMR or X-ray crystallography .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing pentacyclooctane-containing carbamates?
Basic Research Focus : Structural Characterization
Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming regiochemistry. The pentacyclooctane ring’s unique coupling patterns (e.g., bridgehead protons) and chemical shifts (δ 1.5–3.0 ppm for strained CH groups) are diagnostic .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers, referencing retention times against known standards .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns reveal stability trends in the strained scaffold .
Q. How does the pentacyclooctane ring’s strain influence the compound’s reactivity in polymerization or functionalization reactions?
Advanced Research Focus : Reactivity and Application
Methodological Answer :
The pentacyclooctane core imposes significant angle strain and torsional stress, which can:
- Enhance Electrophilicity : Facilitate nucleophilic attack at the carbamate carbonyl, enabling polymerization with diols or diamines (e.g., diphenylphosphoryl azide-mediated polyurethane formation, as in ).
- Limit Thermal Stability : Decomposition above 150°C requires low-temperature reactions (<80°C) and inert atmospheres.
- Modulate Solubility : The hydrophobic core may necessitate polar aprotic solvents (e.g., DMF) for homogeneous reaction conditions .
Q. What purification strategies effectively isolate this carbamate derivative from byproducts generated during high-strain syntheses?
Basic Research Focus : Purification Challenges
Methodological Answer :
- Flash Chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane from 10% to 50%) to separate the target compound from strained-ring decomposition byproducts.
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) to exploit differences in solubility between the carbamate and oligomeric impurities.
- Size-Exclusion Chromatography : Effective for removing high-molecular-weight side products in polymerizable derivatives .
Q. How can computational modeling predict the stereoelectronic effects of the pentacyclooctane moiety on carbamate stability?
Advanced Research Focus : Computational Analysis
Methodological Answer :
- DFT Calculations : Model the carbamate’s frontier orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic reactivity. The pentacyclooctane ring’s bent orbitals may localize electron density at the carbamate nitrogen.
- Molecular Dynamics : Simulate solvent interactions to identify stabilization strategies for the strained framework (e.g., chloroform’s nonpolar shielding vs. acetonitrile’s dipole interactions) .
Q. What are the implications of the tert-butoxycarbonyl (BOC) group’s steric bulk on protecting-group strategies for this carbamate?
Advanced Research Focus : Protective Group Chemistry
Methodological Answer :
The BOC group’s tert-butyl moiety provides steric shielding, which:
- Slows Deprotection : Acidic conditions (e.g., TFA/DCM) require extended reaction times compared to linear carbamates.
- Modulates Reactivity : Hinders undesired side reactions (e.g., intramolecular cyclization) during functionalization of the pentacyclooctane ring.
- Enables Orthogonal Protection : Pair with acid-labile groups (e.g., FMOC) for stepwise synthesis of hybrid polymers or peptide conjugates .
Properties
IUPAC Name |
tert-butyl N-cuban-1-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-12(2,3)16-11(15)14-13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAHXQAVLRHSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600499 | |
Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124783-63-7 | |
Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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